molecular formula C29H23ClFN3O3S B11451671 Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11451671
M. Wt: 548.0 g/mol
InChI Key: WAZNYWQUBUULSI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of piperidine . This reaction yields the desired dihydropyridine derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have different biological activities and applications.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a bioactive molecule with various biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and cardiovascular disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

Molecular Formula

C29H23ClFN3O3S

Molecular Weight

548.0 g/mol

IUPAC Name

ethyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C29H23ClFN3O3S/c1-2-37-29(36)26-25(19-12-6-7-13-21(19)30)20(16-32)28(34-27(26)18-10-4-3-5-11-18)38-17-24(35)33-23-15-9-8-14-22(23)31/h3-15,25,34H,2,17H2,1H3,(H,33,35)

InChI Key

WAZNYWQUBUULSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SCC(=O)NC3=CC=CC=C3F)C4=CC=CC=C4

Origin of Product

United States

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